molecular formula C14H9N3O3 B2997522 8-Benzoyl-6-nitroimidazo[1,2-a]pyridine CAS No. 929972-27-0

8-Benzoyl-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B2997522
CAS No.: 929972-27-0
M. Wt: 267.244
InChI Key: CWUDSDLHFXWVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzoyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and features both benzoyl and nitro functional groups.

Scientific Research Applications

8-Benzoyl-6-nitroimidazo[1,2-a]pyridine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-6-nitroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the nitration of imidazo[1,2-a]pyridine followed by benzoylation. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents, while benzoylation can be achieved using benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Benzoyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Benzoyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. The nitro group plays a crucial role in this process, undergoing reduction within the bacterial cell to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Uniqueness: 8-Benzoyl-6-nitroimidazo[1,2-a]pyridine stands out due to its unique combination of benzoyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in multiple scientific disciplines .

Properties

IUPAC Name

(6-nitroimidazo[1,2-a]pyridin-8-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-13(10-4-2-1-3-5-10)12-8-11(17(19)20)9-16-7-6-15-14(12)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUDSDLHFXWVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CN3C2=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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